2H-1-Benzopyran-2-one, 7-(sulfooxy)-
Overview
Description
2H-1-Benzopyran-2-one, 7-(sulfooxy)-: . This compound is characterized by the presence of a coumarin core structure with a sulfooxy group attached at the 7th position. It has a molecular formula of C9H6O6S and a molecular weight of 242.21 g/mol .
Mechanism of Action
Target of Action
2H-1-Benzopyran-2-one, 7-(sulfooxy)-, also known as 7-hydroxycoumarin sulfuric acid or 7-sulfooxycoumarin, belongs to the class of organic compounds known as coumarins and derivatives
Mode of Action
It’s known that the compound can be synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction .
Biochemical Pathways
It’s known that coumarins and their derivatives can have various biological effects, suggesting they may interact with multiple pathways .
Result of Action
Some natural derivatives of 2h-1-benzopyran-2-one (coumarin) have been studied for their physicochemical and pharmacological properties .
Biochemical Analysis
Biochemical Properties
2H-1-Benzopyran-2-one, 7-(sulfooxy)- plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with sulfotransferases, which are enzymes that catalyze the transfer of a sulfo group to various substrates. This interaction is crucial for the metabolism and detoxification of endogenous and exogenous compounds . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can bind to proteins involved in cellular signaling pathways, thereby modulating their function.
Cellular Effects
2H-1-Benzopyran-2-one, 7-(sulfooxy)- affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression . This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of sulfotransferases by binding to their active sites, thereby preventing the transfer of sulfo groups to substrates . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, resulting in altered cellular function.
Dosage Effects in Animal Models
The effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
2H-1-Benzopyran-2-one, 7-(sulfooxy)- is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which play key roles in the metabolism of endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects.
Subcellular Localization
2H-1-Benzopyran-2-one, 7-(sulfooxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- typically involves the sulfonation of 7-hydroxycoumarin. The reaction is carried out by treating 7-hydroxycoumarin with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(sulfooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: 7-hydroxycoumarin.
Substitution: Various coumarin derivatives depending on the substituent introduced.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(sulfooxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Lacks the sulfooxy group, making it less water-soluble.
4-Methyl-6,7-bis(sulfooxy)-2H-1-Benzopyran-2-one: Contains additional sulfooxy groups, leading to different chemical properties and biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 7-(sulfooxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfooxy group enhances its water solubility and potential for forming hydrogen bonds, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(2-oxochromen-7-yl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOOSFYJELZGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989494 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69526-88-1 | |
Record name | 7-(Sulfooxy)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69526-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxycoumarin sulfate ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069526881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxycoumarin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.